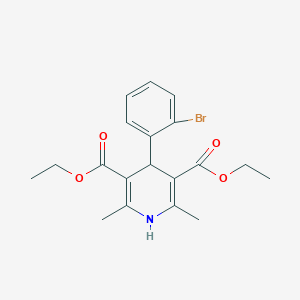

Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a 2-bromophenyl substituent at the 4-position of the DHP ring. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that distinguish it from para-substituted analogs (e.g., 4-bromophenyl derivatives). Its synthesis typically follows the Hantzsch reaction, involving condensation of an aldehyde (e.g., 2-bromobenzaldehyde), ethyl acetoacetate, and ammonia .

Properties

CAS No. |

861927-02-8 |

|---|---|

Molecular Formula |

C19H20BrNO4 |

Molecular Weight |

408.3 g/mol |

IUPAC Name |

diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H22BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3 |

InChI Key |

GVWVWVAVGGKGKC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C |

Pictograms |

Irritant |

Synonyms |

4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Diethyl Ester; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Structural Overview

- Molecular Formula : C19H22BrNO4

- Molecular Weight : 408.3 g/mol

- IUPAC Name : Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- CAS Number : 861927-02-8

The compound features a dihydropyridine ring structure with a bromophenyl substituent and two ester groups, which contribute to its reactivity and interaction with biological targets.

Pharmacological Applications

Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits significant pharmacological properties:

- Calcium Channel Blockers : Similar to other dihydropyridines such as nifedipine and amlodipine, this compound can act as a calcium channel blocker, which is beneficial in treating cardiovascular diseases and hypertension .

- Antiviral and Antitumor Activities : Research indicates that derivatives of dihydropyridines show promise in antiviral and antitumor therapies. The specific bromophenyl group may enhance these activities by modifying the compound's interaction with biological targets .

Chemical Research

In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation to convert the dihydropyridine ring into a pyridine ring—makes it versatile for research purposes.

Biochemical Studies

The compound is utilized in studies related to enzyme inhibition and receptor binding. Its interactions with specific molecular targets can lead to alterations in cellular processes, making it a subject of interest for understanding biochemical pathways .

Case Study 1: Antitumor Activity

A study demonstrated that derivatives of dihydropyridines exhibit significant cytotoxicity against various cancer cell lines. This compound was shown to inhibit cell proliferation effectively in vitro, suggesting its potential as an antitumor agent .

Case Study 2: Enzyme Inhibition

Mechanism of Action

The mechanism of action of Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs differ in substituent positions or functional groups on the phenyl ring. Key comparisons include:

Crystallographic and Conformational Differences

- In contrast, 3,4,5-trimethoxyphenyl derivatives form extended hydrogen-bonding networks involving methoxy oxygen atoms, stabilizing the crystal lattice .

Research Findings and Implications

Anticancer Potential: Bromine’s position significantly impacts activity. Para-substituted bromine derivatives outperform ortho analogs in cytotoxicity assays, suggesting para-substitution optimizes target engagement .

Crystal Engineering : Bulky substituents (e.g., 2-bromo) disrupt hydrogen-bonding patterns, leading to polymorphic variations with implications for drug formulation .

Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., Br, CN) enhance redox stability but may reduce calcium channel blocking efficacy.

- Methoxy groups improve solubility but increase metabolic susceptibility .

Biological Activity

Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 861927-02-8) is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C19H22BrNO4

- Molecular Weight : 408.3 g/mol

- IUPAC Name : this compound

- CAS Number : 861927-02-8

The compound features a unique structure that includes a bromophenyl group and two ester functionalities, contributing to its biological properties.

This compound exhibits its biological activity primarily through:

- Calcium Channel Blockade : Similar to other dihydropyridines like nifedipine and amlodipine, this compound may act as a calcium channel blocker, affecting cardiovascular function by inhibiting calcium influx in vascular smooth muscle and cardiac cells.

- Enzyme Inhibition : The compound can interact with specific enzymes or receptors, altering their activity and influencing various biochemical pathways. This interaction is significant in therapeutic contexts such as cancer treatment and antimicrobial activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of dihydropyridines. For instance:

- Cytotoxicity Studies : this compound demonstrated significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were reported at approximately 3.6 µM for HeLa and 5.2 µM for MCF-7 cells . This suggests a selective toxicity towards cancer cells compared to normal fibroblast cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 3.6 | >1.6 |

| MCF-7 | 5.2 | >1.5 |

| GM07492 | >100 | - |

Antimicrobial Activity

The presence of the bromophenyl moiety in dihydropyridines has been linked to enhanced antimicrobial properties:

- Inhibition Studies : Compounds similar to diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The bromine substitution plays a crucial role in enhancing these activities .

Comparative Analysis with Similar Compounds

This compound can be compared with other well-known dihydropyridines:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Nifedipine | Calcium channel blocker | Used in hypertension treatment |

| Amlodipine | Calcium channel blocker | Long-lasting effects |

| Nicardipine | Vasodilator | Used for angina pectoris |

This compound's unique structure allows it to exhibit distinct reactivity and biological activity compared to these established drugs.

Case Studies and Research Findings

A comprehensive review of literature reveals that the dihydropyridine scaffold has been extensively studied for its pharmacological potential:

- Antitumor Effects : Research indicates that compounds with similar structures can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

- Cardiovascular Applications : As a calcium channel blocker analog, it may also be beneficial in managing hypertension and related cardiovascular conditions .

Q & A

Q. What synthetic methodologies are optimal for preparing this compound, and how can purity be validated?

The Hantzsch reaction is the standard synthetic route. A typical protocol involves heating equimolar ratios of 2-bromobenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol at 343–353 K for 3–5 hours . Purity is validated via TLC, melting point analysis, and recrystallization using acetone/ether mixtures. Advanced characterization employs , , and FT-IR to confirm functional groups and proton environments . For crystallographic validation, single-crystal X-ray diffraction (XRD) using SHELX programs (e.g., SHELXS97/SHELXL97) is recommended to resolve molecular geometry and hydrogen-bonding networks .

Q. What structural features are critical for understanding its reactivity?

Key structural elements include:

- A boat-conformation dihydropyridine ring (puckering amplitude , ) .

- A near-perpendicular orientation () between the dihydropyridine ring and the 2-bromophenyl substituent, influencing steric and electronic interactions .

- Intramolecular C–H···O hydrogen bonds (e.g., S(6) motifs) and intermolecular N–H···O bonds that stabilize crystal packing .

Q. Which spectroscopic techniques are essential for characterizing intermediate products?

- FT-IR : Identifies carbonyl (C=O) stretches () and N–H vibrations () .

- : Methyl groups on the dihydropyridine ring appear as singlets (), while ethyl ester protons show quartets () and triplets () .

- XRD : Resolves bond lengths (e.g., C=O at ) and torsional angles critical for conformational analysis .

Advanced Research Questions

Q. How does the conformation of the dihydropyridine ring influence electronic properties and supramolecular assembly?

The boat conformation creates a non-planar electron distribution, enhancing dipole-dipole interactions and π-stacking potential. Synperiplanar alignment of carbonyl groups with double bonds in the ring stabilizes resonance-assisted hydrogen bonds (RAHBs), critical for supramolecular networks . Computational studies (e.g., DFT) reveal that substituents like bromine modulate electron-withdrawing effects, altering charge distribution and reactivity .

Q. What computational strategies are effective for modeling intermolecular interactions in crystallographic studies?

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H···H, C···Br interactions) and maps crystal packing efficiency .

- DFT with B3LYP/6-31G(d) : Predicts molecular electrostatic potential (MEP) surfaces and Fukui indices to identify reactive sites .

- PLATON/SQUEEZE : Models solvent-accessible voids (e.g., ) in disordered crystallographic data .

Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced bioactivity?

SAR studies on dihydropyridines reveal:

- Bulky para-substituents (e.g., bromine) improve membrane permeability and target binding .

- Electron-withdrawing groups enhance calcium channel blockade (e.g., antihypertensive activity) .

- Symmetric ester groups (e.g., diethyl) optimize cytotoxicity in cancer cells by promoting apoptosis via mitochondrial pathways .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Dose-response assays : Establish IC values (e.g., 16.29–68.88 µM in HCT116 cells) to quantify potency variations .

- Annexin V/PI staining : Differentiates apoptosis from necrosis in cytotoxicity studies .

- Crystallographic data mining : Correlates substituent geometry (e.g., dihedral angles) with bioactivity trends across analogs .

Methodological Considerations

Q. How should researchers address challenges in refining disordered crystallographic data?

Use SHELXL with restraints for anisotropic displacement parameters and the SQUEEZE algorithm to model solvent voids. Validate refinement with R-factor convergence () and goodness-of-fit () .

Q. What protocols ensure reproducibility in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.